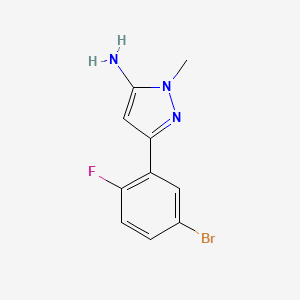![molecular formula C12H15ClO B13559688 1-[1-(3-Chloro-4-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13559688.png)
1-[1-(3-Chloro-4-methylphenyl)cyclopropyl]ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(3-Chloro-4-methylphenyl)cyclopropyl]ethan-1-ol is an organic compound that belongs to the class of cyclopropyl alcohols It features a cyclopropyl ring attached to an ethan-1-ol group, with a 3-chloro-4-methylphenyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the reaction of a suitable alkene with a carbene or carbenoid to form the cyclopropyl ring . The reaction conditions often involve the use of chloroform and potassium hydroxide to generate the dichlorocarbene intermediate, which then reacts with the alkene.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity 1-[1-(3-Chloro-4-methylphenyl)cyclopropyl]ethan-1-ol.
Analyse Des Réactions Chimiques
Types of Reactions
1-[1-(3-Chloro-4-methylphenyl)cyclopropyl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alkanes. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Applications De Recherche Scientifique
1-[1-(3-Chloro-4-methylphenyl)cyclopropyl]ethan-1-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural properties make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[1-(3-Chloro-4-methylphenyl)cyclopropyl]ethan-1-ol involves its interaction with specific molecular targets. The cyclopropyl ring and the phenyl substituent can interact with enzymes or receptors, influencing their activity. The hydroxyl group can form hydrogen bonds, further modulating the compound’s effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropylmethanol: A simpler compound with a cyclopropyl ring and a hydroxyl group.
3-Chloro-4-methylphenylcyclopropane: Lacks the ethan-1-ol group but has a similar phenyl substituent.
1-(3-Chloro-4-methylphenyl)ethanol: Similar structure but without the cyclopropyl ring.
Uniqueness
1-[1-(3-Chloro-4-methylphenyl)cyclopropyl]ethan-1-ol is unique due to the combination of the cyclopropyl ring, the phenyl substituent, and the ethan-1-ol group. This combination imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C12H15ClO |
|---|---|
Poids moléculaire |
210.70 g/mol |
Nom IUPAC |
1-[1-(3-chloro-4-methylphenyl)cyclopropyl]ethanol |
InChI |
InChI=1S/C12H15ClO/c1-8-3-4-10(7-11(8)13)12(5-6-12)9(2)14/h3-4,7,9,14H,5-6H2,1-2H3 |
Clé InChI |
MNDXEUWKVYAVON-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C2(CC2)C(C)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


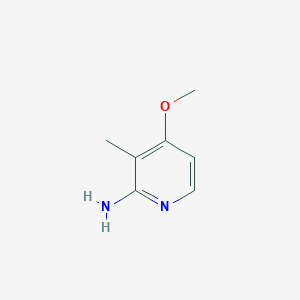
![1,3-dimethyl-5-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B13559624.png)
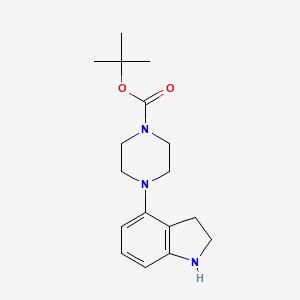
amine](/img/structure/B13559634.png)
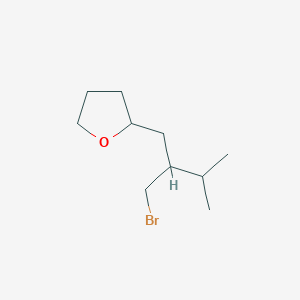
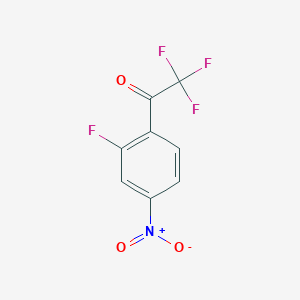
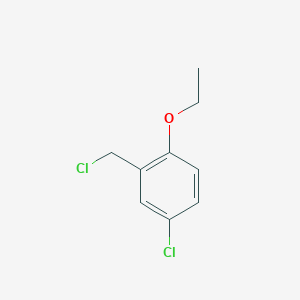
![1,6-Diazaspiro[3.5]nonan-5-one](/img/structure/B13559654.png)

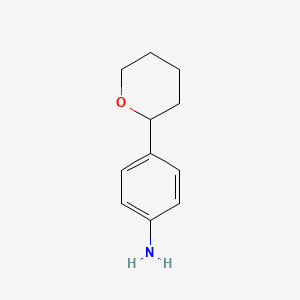
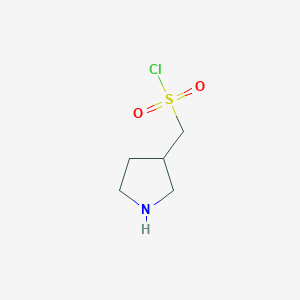
![9,9-Difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylicacidhydrochloride](/img/structure/B13559668.png)
